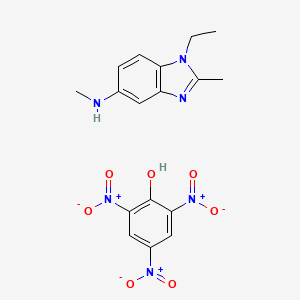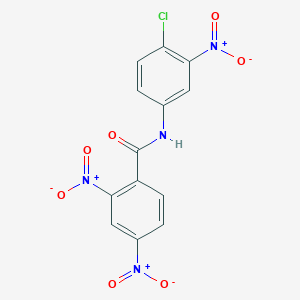![molecular formula C17H16N2O2S B6122912 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By binding to this site, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone prevents the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone is a well-characterized small molecule inhibitor that has been extensively studied in vitro and in vivo. It is readily available from commercial sources and is relatively easy to work with in lab experiments. However, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has some limitations, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are many potential future directions for research on 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the potential use of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in other diseases, such as inflammatory bowel disease or Alzheimer's disease, could be explored. Finally, the development of more efficient synthesis methods for 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone could make it more accessible for research and clinical use.
Métodos De Síntesis
The synthesis of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone involves several steps starting from commercially available starting materials. The first step involves the reaction of 3-methylphenol with 2-chloroethanol to form 2-(3-methylphenoxy)ethanol. This intermediate then undergoes a thiolation reaction with thiourea to form 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol. The final step involves the reaction of 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol with 4(1H)-quinazolinone in the presence of a base to form 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone.
Aplicaciones Científicas De Investigación
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
Propiedades
IUPAC Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-4-6-13(11-12)21-9-10-22-17-18-15-8-3-2-7-14(15)16(20)19-17/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYRABRPIOGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![1-[1-(3-chlorobenzyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6122841.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanamide](/img/structure/B6122848.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B6122852.png)
![4-(5-amino-1,3,4-oxadiazol-2-yl)-1-[4-(trifluoromethoxy)phenyl]-2-pyrrolidinone](/img/structure/B6122860.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)

![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)
